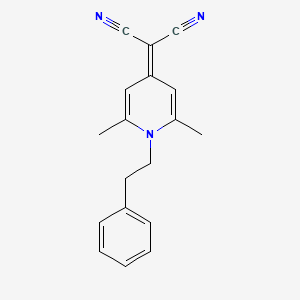

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGCIWSEZUIULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile typically involves multi-step organic reactions. A common approach might include the condensation of a pyridine derivative with malononitrile under specific conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Mechanochromic and Polymorphic Properties

- Alkyl vs. Phenethyl Substituents: Compound I (2-(1-alkyl-2,6-dimethylpyridin-4(1H)-ylidene)malononitrile) shares structural similarities but replaces phenethyl with a simple alkyl group. Alkyl chains reduce steric hindrance compared to phenethyl, leading to weaker intermolecular interactions and diminished MC properties. Phenethyl’s aromaticity enhances π-stacking, promoting reversible color changes under mechanical stress .

- Phenyl vs.

Core Structural Variations

- Pyridine vs. Pyran: Derivatives like 2-(2,6-dimethyl-4H-pyran-4’-ylidene)malononitrile () replace the pyridine core with a pyran ring. The oxygen atom in pyran alters electron distribution, reducing aromatic stability and limiting applications in stimuli-responsive materials compared to pyridine-based analogs .

- Triazine Core: The triazine derivative 2-(4-amino-6-phenyl-5,6-dihydro-1,3,5-triazin-2(1H)-ylidene)malononitrile () exhibits distinct electronic properties due to the triazine ring’s electron-deficient nature, favoring applications in multicomponent reactions rather than mechanochromism .

Comparative Data Table

Biologische Aktivität

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is a complex organic compound known for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 355.437 g/mol. Its structure includes a pyridine-derived ylidene group and an indene backbone, which contribute to its unique chemical properties.

Antimicrobial Activity

Research indicates that derivatives of indene-1,3-dione, including the compound of interest, may exhibit antimicrobial properties. A study published in Arzneimittelforschung investigated various indandione derivatives against bacterial and fungal strains. The results showed that certain compounds demonstrated moderate to weak antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Indene-1,3-dione | Moderate | Weak |

| 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione | Moderate (predicted) | Weak (predicted) |

Enzyme Interaction Studies

Initial studies suggest that 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile may interact with specific proteins involved in disease pathways. Computational docking studies have indicated potential binding affinities with enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative disorders . The interaction mechanisms include hydrogen bonding and π–π stacking with aromatic residues in the active site of the enzyme.

Case Studies and Research Findings

A notable study focused on the antidepressant activity of similar compounds, where derivatives were synthesized and evaluated using in vivo models (tail suspension test and forced swim test). The most potent derivative exhibited significant antidepressant effects at a dosage of 30 mg/kg . While this study did not directly involve 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, it provides insight into the biological potential of structurally related compounds.

Table 2: Summary of Antidepressant Activity Findings

| Compound Name | Dosage (mg/kg) | % Decrease in Immobility |

|---|---|---|

| VS25 | 30 | 82.23% |

| Other Derivatives | 30 | Variable |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.